
4-(4-Ethenylpiperidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethenylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C₁₁H₂₀N₂O It is a derivative of piperidine and morpholine, two important heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Ethenylpiperidin-4-yl)morpholine typically involves the reaction of piperidine derivatives with morpholine. One common method includes the hydrogenation of 1-benzyl-4-piperidone in the presence of a platinum or palladium catalyst under mild conditions (1 MPa or less of hydrogen pressure) to yield 4-(piperidin-4-yl)morpholine . The ethenyl group can be introduced through subsequent reactions involving appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethenylpiperidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-Ethenylpiperidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine and morpholine moieties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Ethenylpiperidin-4-yl)morpholine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The ethenyl group may play a role in binding interactions, while the piperidine and morpholine rings contribute to the overall molecular stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethylpiperidin-4-yl)morpholine: Similar in structure but with an ethyl group instead of an ethenyl group.
4-(Piperidin-4-yl)morpholine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-(4-Ethenylpiperidin-4-yl)morpholine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, potentially leading to novel materials and applications.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
4-(4-ethenylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C11H20N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h2,12H,1,3-10H2 |
Clé InChI |
UTUDYEGACJBIPA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCNCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13241227.png)
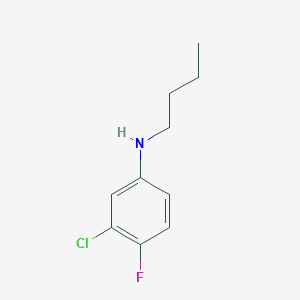
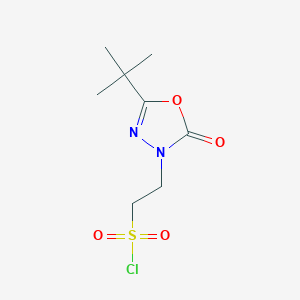

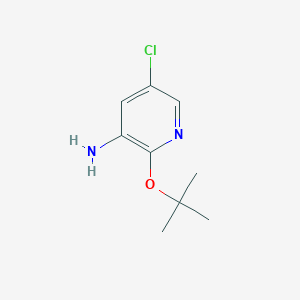
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
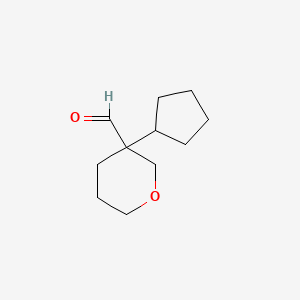
![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
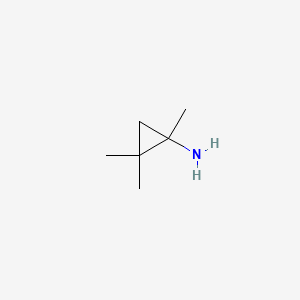
![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)


